molecular formula C10H16N4O B1464392 1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1250912-90-3

1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B1464392
CAS No.: 1250912-90-3
M. Wt: 208.26 g/mol
InChI Key: XZQSSBSDYZVFOD-UHFFFAOYSA-N
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Description

1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring, a pyrazole ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Coupling of the two rings: The pyrazole and piperidine rings are coupled via an ethanone linker, often using a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopiperidin-1-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-(3-aminopiperidin-1-yl)-2-(1H-triazol-1-yl)ethan-1-one: Similar structure but with a triazole ring instead of a pyrazole ring.

Uniqueness

1-(3-aminopiperidin-1-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both a piperidine and a pyrazole ring, which can confer distinct chemical and biological properties. The combination of these rings with an ethanone linker allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-3-1-5-13(7-9)10(15)8-14-6-2-4-12-14/h2,4,6,9H,1,3,5,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSSBSDYZVFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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